molecular formula C11H13NO3 B2429393 2-(Acetylanilino)propanoic acid CAS No. 162288-44-0

2-(Acetylanilino)propanoic acid

Cat. No.: B2429393
CAS No.: 162288-44-0
M. Wt: 207.229
InChI Key: OGRDVTGIBRIYAG-UHFFFAOYSA-N
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Description

2-(Acetylanilino)propanoic acid, also known as Alanine, N-acetyl-N-phenyl-, is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is characterized by the presence of an acetyl group attached to an aniline moiety, which is further connected to a propanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

One common synthetic route includes the reaction of aniline with acetic anhydride to form N-acetylaniline, which is then reacted with a propanoic acid derivative under specific conditions to yield the final product . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-(Acetylanilino)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(Acetylanilino)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Acetylanilino)propanoic acid involves its interaction with specific molecular targets and pathways. The acetyl group and the aniline moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

2-(Acetylanilino)propanoic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

2-(N-acetylanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(11(14)15)12(9(2)13)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRDVTGIBRIYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1=CC=CC=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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